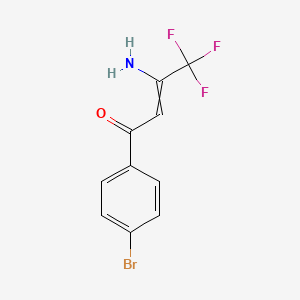
2-Buten-1-one, 3-amino-1-(4-bromophenyl)-4,4,4-trifluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Buten-1-one, 3-amino-1-(4-bromophenyl)-4,4,4-trifluoro- is an organic compound that belongs to the class of butenones This compound features a butenone backbone with an amino group, a bromophenyl group, and trifluoromethyl groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 3-amino-1-(4-bromophenyl)-4,4,4-trifluoro- typically involves multi-step organic reactions. One common approach might include:
Starting Materials: The synthesis may begin with commercially available starting materials such as 4-bromoaniline, trifluoroacetaldehyde, and a suitable butenone precursor.
Reaction Steps:
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
2-Buten-1-one, 3-amino-1-(4-bromophenyl)-4,4,4-trifluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Addition: The double bond in the butenone backbone can undergo addition reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Addition: Electrophiles like halogens (Br₂, Cl₂) or nucleophiles like Grignard reagents (RMgX).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-Buten-1-one, 3-amino-1-(4-bromophenyl)-4,4,4-trifluoro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
- 2-Buten-1-one, 3-amino-1-(4-chlorophenyl)-4,4,4-trifluoro-
- 2-Buten-1-one, 3-amino-1-(4-fluorophenyl)-4,4,4-trifluoro-
- 2-Buten-1-one, 3-amino-1-(4-methylphenyl)-4,4,4-trifluoro-
Uniqueness
The presence of the bromophenyl group in 2-Buten-1-one, 3-amino-1-(4-bromophenyl)-4,4,4-trifluoro- distinguishes it from similar compounds. Bromine atoms can participate in unique interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.
特性
CAS番号 |
80070-77-5 |
|---|---|
分子式 |
C10H7BrF3NO |
分子量 |
294.07 g/mol |
IUPAC名 |
3-amino-1-(4-bromophenyl)-4,4,4-trifluorobut-2-en-1-one |
InChI |
InChI=1S/C10H7BrF3NO/c11-7-3-1-6(2-4-7)8(16)5-9(15)10(12,13)14/h1-5H,15H2 |
InChIキー |
HHZZBBNZNULOIU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















